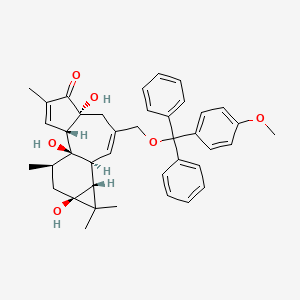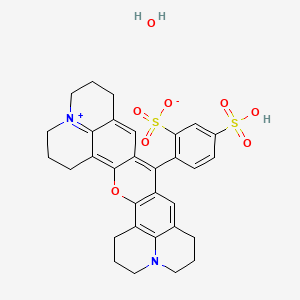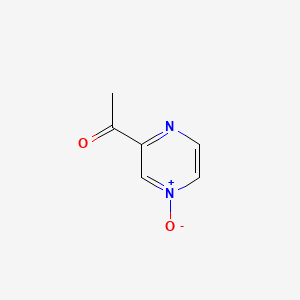
Methoxycarbonyloxy-acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxycarbonyloxy-acetyl chloride is an organic compound with the molecular formula C4H5ClO4. It is a derivative of acyl chlorides and is known for its reactivity and versatility in organic synthesis. The compound is characterized by the presence of both methoxycarbonyl and acetyl chloride functional groups, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxycarbonyloxy-acetyl chloride can be synthesized through the reaction of methoxycarbonyl chloride with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methoxycarbonyloxy-acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: Reacts with water to produce methoxycarbonyl and acetyl derivatives.
Friedel-Crafts Acylation: Used in the acylation of aromatic compounds in the presence of a Lewis acid catalyst like AlCl3.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous conditions using solvents like dichloromethane.
Hydrolysis: Conducted in aqueous or alcoholic solutions.
Friedel-Crafts Acylation: Requires a dry, inert atmosphere to prevent moisture interference.
Major Products Formed:
Amides and Esters: From nucleophilic substitution.
Methoxycarbonyl and Acetyl Derivatives: From hydrolysis.
Aromatic Ketones: From Friedel-Crafts acylation.
Applications De Recherche Scientifique
Methoxycarbonyloxy-acetyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers, resins, and agrochemicals.
Mécanisme D'action
The mechanism of action of methoxycarbonyloxy-acetyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The methoxycarbonyl group can also participate in similar reactions, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Acetyl Chloride: Lacks the methoxycarbonyl group, making it less versatile.
Methoxycarbonyl Chloride: Lacks the acetyl chloride group, limiting its reactivity.
Benzoyl Chloride: Contains a benzoyl group instead of an acetyl group, leading to different reactivity patterns.
Uniqueness: Methoxycarbonyloxy-acetyl chloride’s uniqueness lies in its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
(2-chloro-2-oxoethyl) methyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4/c1-8-4(7)9-2-3(5)6/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUOGQPENYTNSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4h-Pyrrolo[2,1-d][1,2,5]oxadiazine](/img/structure/B568470.png)




![[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate](/img/structure/B568480.png)

![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)

![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)

![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)
